Dibutyl (4-methylpentyl)phosphonate
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Overview
Description
Dibutyl (4-methylpentyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a dibutyl and a 4-methylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl (4-methylpentyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with alcohols in the presence of a base. For instance, the reaction of phosphorus trichloride with butanol and 4-methylpentanol in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dibutyl (4-methylpentyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dibutyl (4-methylpentyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dibutyl (4-methylpentyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: An organophosphorus compound with similar reactivity but different alkyl groups.
Tributyl phosphate: Another organophosphorus compound used in similar applications but with different structural properties
Uniqueness
Dibutyl (4-methylpentyl)phosphonate is unique due to its specific alkyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it suitable for specific applications where other phosphonates may not be as effective .
Properties
CAS No. |
135251-93-3 |
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Molecular Formula |
C14H31O3P |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
1-dibutoxyphosphoryl-4-methylpentane |
InChI |
InChI=1S/C14H31O3P/c1-5-7-11-16-18(15,17-12-8-6-2)13-9-10-14(3)4/h14H,5-13H2,1-4H3 |
InChI Key |
RPJWWJYWGXJXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CCCC(C)C)OCCCC |
Origin of Product |
United States |
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